molecular formula C15H16N2O B14340128 1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one CAS No. 95644-06-7

1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one

Cat. No.: B14340128
CAS No.: 95644-06-7
M. Wt: 240.30 g/mol
InChI Key: FLRPWSSIBKSRSN-UHFFFAOYSA-N
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Description

1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound features a benzimidazole ring fused with a phenyl group and an ethanone moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. Common methods include:

    Condensation with Aldehydes: The reaction of o-phenylenediamine with aromatic aldehydes in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

    Condensation with Ketones: Using ketones like acetone in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic catalysts like hydrochloric acid, sulfuric acid; basic catalysts like sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Corresponding oxides of the benzimidazole derivative.

    Reduction Products: Alcohol derivatives of the compound.

    Substitution Products: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: A methyl-substituted derivative with different biological activities.

    4,5,6,7-Tetrahydro-1H-benzimidazole: A similar compound with a reduced benzimidazole ring.

Uniqueness

1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

95644-06-7

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-[4-(4,5,6,7-tetrahydrobenzimidazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C15H16N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h6-10H,2-5H2,1H3

InChI Key

FLRPWSSIBKSRSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=NC3=C2CCCC3

Origin of Product

United States

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